3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc
Description
This zinc-coordinated porphyrin derivative features a macrocyclic tetrapyrrole core with multiple substituents, including two 1,2-dihydroxyethyl groups at positions 7 and 12, a 2-carboxyethyl group at position 18, and methyl groups at positions 3, 8, 13, and 15. The zinc ion at the porphyrin center enables coordination chemistry, making it relevant for catalytic or photodynamic applications. Structurally, it belongs to a class of hydroporphyrins, which are partially reduced porphyrins with distinct electronic properties compared to fully conjugated systems .
Properties
IUPAC Name |
3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N4O8.Zn/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,16-17,20,23,26,29-30,33,39-42H,5-8,13-14H2,1-4H3,(H,43,44)(H,45,46);/q-4;/b21-9-,22-10-,25-12-,28-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQOSHHNUGWVJB-NGIWDWOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=C3C(=C(C(=CC4C(C(C(=CC5=C(C(=C([N-]5)C=C(C1C(CO)O)[N-]2)C)C(CO)O)[N-]4)C)CCC(=O)O)[N-]3)CCC(=O)O)C.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2/C=C\3/C(=C(/C(=C/C4C(C(/C(=C/C5=C(C(=C([N-]5)/C=C(/C1C(CO)O)\[N-]2)C)C(CO)O)/[N-]4)C)CCC(=O)O)/[N-]3)CCC(=O)O)C.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N4O8Zn-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The structure suggests it may interact with proteins or enzymes that recognize or bind to porphyrin-like structures
Mode of Action
Porphyrins often play a key role in binding and activating metal ions, which can then participate in various biochemical reactions.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Porphyrin-like compounds are often involved in processes such as oxygen transport, electron transfer, and catalysis of various biochemical reactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biological Activity
The compound 3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid; zinc (commonly referred to as a zinc porphyrin complex) is a metalloporphyrin with significant biological activity. Porphyrins and their derivatives have been extensively studied for their roles in biological systems and potential therapeutic applications due to their unique electronic properties and ability to participate in redox reactions.
Chemical Structure and Properties
The structure of this compound includes a porphyrin core with various substituents that enhance its solubility and reactivity. The presence of the zinc ion (Zn²⁺) plays a crucial role in stabilizing the porphyrin structure and facilitating electron transfer processes.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₄₁N₄O₈Zn |
| Molar Mass | 635.80 g/mol |
| Solubility | Soluble in organic solvents |
| Absorption Maxima | UV-visible spectrum (Soret band) |
Antioxidant Properties
Zinc porphyrins exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Studies have shown that these compounds can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS) . This property is particularly beneficial in preventing cell apoptosis and inflammation in various disease models.
Anticancer Activity
Research indicates that zinc porphyrins possess cytotoxic effects against various cancer cell lines. For instance:
- HL-60 Cells : In vitro studies demonstrated that zinc porphyrins induce apoptosis in human promyelocytic leukemia HL-60 cells through the generation of ROS and modulation of apoptotic pathways .
- Mechanisms : The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases .
Photodynamic Therapy (PDT)
Zinc porphyrins are promising photosensitizers for photodynamic therapy. Upon light activation:
- They generate singlet oxygen (), which effectively induces cell death in tumor cells.
- Clinical studies have shown that zinc porphyrins can enhance the efficacy of PDT by improving tumor selectivity and reducing side effects .
Study 1: Cytotoxicity Against Cancer Cells
A study investigated the cytotoxic effects of a series of zinc porphyrin derivatives on different cancer cell lines. The results indicated that modifications to the porphyrin structure significantly affected their cytotoxic potency. The most effective compounds were those with additional hydroxyl groups that enhanced solubility and cellular uptake .
Study 2: Photodynamic Applications
In another study focusing on photodynamic applications, researchers utilized a zinc porphyrin complex in combination with laser treatment. The findings revealed a marked reduction in tumor volume in animal models when treated with this combination compared to controls . This underscores the potential of zinc porphyrins in therapeutic settings.
Scientific Research Applications
Antioxidant Activity
Research indicates that zinc porphyrins exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have demonstrated that derivatives of zinc porphyrins can protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes .
Antimicrobial Properties
Zinc porphyrins have been investigated for their antimicrobial activities. They show efficacy against a range of pathogens including bacteria and fungi. The mechanism typically involves the generation of reactive oxygen species upon light activation (photodynamic therapy), which leads to microbial cell death .
Photodynamic Therapy (PDT)
The compound's ability to generate singlet oxygen upon irradiation makes it suitable for use in photodynamic therapy for cancer treatment. PDT leverages the selective accumulation of the photosensitizer in tumor tissues to induce localized oxidative damage leading to tumor cell apoptosis .
Sensor Development
Porphyrin-based compounds are used in the development of chemical sensors due to their ability to interact with various analytes through coordination chemistry. The zinc complex can enhance the sensitivity and selectivity of sensors for detecting environmental pollutants or biological markers .
Catalysis
The unique electronic properties of zinc porphyrins allow them to act as catalysts in various chemical reactions including oxidation and polymerization processes. Their catalytic efficiency is attributed to the metal center's ability to stabilize transition states during reactions .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
- Substituent Effects: The target compound’s dihydroxyethyl groups distinguish it from analogs with carboxyethyl () or aminoethyl () substituents. These groups modulate solubility: dihydroxyethyl enhances hydrogen bonding, while carboxyethyl increases negative charge at physiological pH. Methyl groups at positions 3, 8, 13, and 17 are conserved across analogs, stabilizing the macrocycle’s conformation .
- Metalation: Zinc coordination in the target compound contrasts with non-metalated analogs ().
Physicochemical Properties
Predicted collision cross-section (CCS) values for the CID in provide a proxy for molecular size/shape comparisons:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 655.276 | 257.3 |
| [M+Na]+ | 677.258 | 264.6 |
Computational Comparison Methods
- Similarity Coefficients : Tanimoto coefficients for binary fingerprints (e.g., MACCS keys) would highlight shared functional groups (carboxyethyl, methyl) but differentiate the target’s dihydroxyethyl and zinc features .
- Graph Isomorphism Networks (GIN) : GIN-based models () could quantify structural divergence by analyzing substituent topology and metalation effects, providing a granular similarity score.
Preparation Methods
Dihydroxyethyl Groups
The dihydroxyethyl moieties are installed through stereoselective epoxidation followed by acid-catalyzed hydrolysis :
Carboxyethyl and Propanoic Acid Groups
The 18-(2-carboxyethyl) side chain is introduced via Michael addition of acrylic acid to a pre-functionalized porphyrinogen:
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Step 1 : Attach a propenyl group at position 18 via palladium-catalyzed coupling of a vinylboronic acid to a brominated porphyrinogen intermediate.
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Step 2 : Perform a Michael addition using acrylic acid in the presence of triethylamine, yielding the 2-carboxyethyl substituent.
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Step 3 : Hydrolyze ester-protected propanoic acid groups (if present) using NaOH/MeOH to unmask the carboxylic acid functionality.
Zinc Insertion and Final Reduction
Metallation with zinc is performed after functionalization but before final reduction to the hexahydroporphyrin state:
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Metallation : React the oxidized porphyrin intermediate with zinc acetate in dichloromethane/methanol (1:1) at 60°C for 12 hours, achieving >90% metal incorporation.
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Reduction : Reduce the metalloporphyrin to the hexahydroporphyrin state using 3% sodium amalgam in tetrahydrofuran (THF) under inert conditions.
Key Data and Optimization
Table 1: Reaction Conditions for Critical Steps
Challenges and Solutions
-
Regiochemical Control : Competing pathways during pyrrole condensation were mitigated by using excess 3,4-dimethylpyrrole-2-carbaldehyde (2.5 equiv).
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Side-Chain Oxidation : Dihydroxyethyl groups were protected as acetates during metallation to prevent undesired oxidation.
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Purification : Flash chromatography with chloroform/methanol (98:2) effectively separated Zn-HMPH from byproducts.
Analytical Characterization
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UV-Vis Spectroscopy : Zn-HMPH exhibits a Soret band at 435 nm and Q-bands at 545 nm, consistent with metalloporphyrinogens.
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¹H NMR : Methyl groups resonate as singlets at δ 2.8–3.1 ppm, while dihydroxyethyl protons appear as multiplet clusters at δ 3.6–4.2 ppm.
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 1019.4 [M+H]⁺.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this zinc-porphyrin derivative, considering its stereochemical complexity?
- Methodological Approach : Metal-template synthesis is preferred due to the compound’s porphyrin core. Zinc insertion via refluxing with Zn(OAc)₂ in methanol under inert conditions ensures stable metalloporphyrin formation. Purification requires membrane separation (e.g., ultrafiltration) to isolate intermediates, as referenced in chemical engineering subclass RDF2050104 . Structural analogs (e.g., PPIX-ED in ) suggest carboxylate groups necessitate pH-controlled coupling (pH 6.5–7.5) to avoid esterification side reactions .
Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?
- Analytical Workflow :
- UV-Vis Spectroscopy : Detect Soret (λ ~400 nm) and Q-bands (λ >500 nm) to confirm porphyrin π-conjugation .
- NMR : Use ¹H-NMR (DMSO-d₆) to resolve methyl (δ 1.5–2.5 ppm) and dihydroxyethyl (δ 3.2–4.0 ppm) protons.
- HPLC : Apply a methanol-water-phosphate buffer (5:1:2:3 v/v) at pH 5.5 (adjusted with H₃PO₄) for retention time consistency, as in .
- MS : High-resolution ESI-MS identifies [M+H]+ with m/z accuracy <2 ppm.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and catalytic behavior of this compound?
- Computational Strategy : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap) and redox potentials. COMSOL Multiphysics integration ( ) enables multiphysics simulations of catalytic cycles, such as electron transfer in photooxidation . Validate against experimental cyclic voltammetry (E₁/2 values) and transient absorption spectroscopy .
Q. What factorial design parameters optimize reaction yield while minimizing byproducts?
- Experimental Design : A 2³ factorial design evaluates temperature (60–100°C), Zn²⁺ concentration (0.1–0.3 M), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies interactions; e.g., excessive Zn²⁺ may quench fluorescence ( ) . ANOVA confirms significant factors (p<0.05), with pareto charts prioritizing adjustments.
Q. How can contradictions in reported catalytic efficiencies of similar porphyrins be resolved?
- Contradiction Analysis : Conduct a meta-analysis of kinetic data (e.g., turnover frequency, TOF) using bibliometric frameworks (). Control variables: solvent polarity (ε), light intensity (W/cm²), and substrate accessibility (steric maps). Replicate studies under standardized conditions (pH 7.4, 25°C) to isolate structure-activity relationships .
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
- Mechanistic Study : Use EPR spectroscopy to detect radical intermediates during H₂O₂ exposure. Compare with DFT-calculated bond dissociation energies (BDEs) of C–H bonds in dihydroxyethyl groups. Controlled degradation experiments (HPLC-MS) correlate stability with substituent electronegativity .
Theoretical and Methodological Frameworks
Q. How does linking this research to porphyrin-based catalysis theory enhance experimental design?
- Conceptual Framework : Ground the study in Marcus theory (electron transfer) and Hammett parameters (substituent effects). This guides the selection of spectroscopic probes (e.g., transient kinetics for electron transfer rates) and synthetic modifications (e.g., introducing electron-withdrawing groups) .
Q. What role does AI-driven automation play in high-throughput screening of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
